1-(2-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine
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Overview
Description
1-(2-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine is an organic compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine typically involves the reaction of 1-(2-methylphenyl)piperazine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the aromatic rings or the piperazine ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of receptor-ligand interactions.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with various receptors in the CNS, modulating neurotransmitter activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylphenyl)piperazine
- 4-[(4-methylphenyl)methyl]piperazine
- 1-(4-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine
Uniqueness
1-(2-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine is unique due to the specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(2-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-16-7-9-18(10-8-16)15-20-11-13-21(14-12-20)19-6-4-3-5-17(19)2/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAZZVUWVMLTBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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